molecular formula C17H19NO3S B5669738 2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5669738
M. Wt: 317.4 g/mol
InChI Key: OMINQTDUUSFKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the tetrahydroisoquinoline core through a sulfonyl group .


Synthesis Analysis

The synthesis of such a compound could involve multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification . The starting material could be salicylic acid or methyl salicylate . The yield of the four-step reactions can be improved to 92.6% (etherification), 95.7% (sulfonyl chloride), 75.8% (amine), and 97.4% (esterification), respectively .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tetrahydroisoquinoline core is a bicyclic structure with one nitrogen atom. The phenyl ring attached to this core has a methoxy group and a methyl group. The sulfonyl group connects the phenyl ring to the tetrahydroisoquinoline core .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the sulfonyl group could potentially be replaced by other groups in a substitution reaction . The methoxy group could also potentially undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in polar solvents .

Safety and Hazards

This compound could potentially be hazardous. For instance, it could be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation. It could also potentially cause an allergic skin reaction .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-7-8-16(21-2)17(11-13)22(19,20)18-10-9-14-5-3-4-6-15(14)12-18/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMINQTDUUSFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321636
Record name 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

765925-96-0
Record name 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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